Tautomeric Stability: 4-Thiol vs. 2-Thiol Positional Isomers Exhibit Divergent Thermodynamic Equilibria
Semi-empirical quantum chemical calculations (MNDO, AM1, PM3) on the tautomeric equilibria of pyrimidine thio analogs reveal that the 4-thiol/4-thione system shows a distinct stability profile compared to the 2-thiol/2-thione system. For the thio analogs, the PM3 and MNDO methods confirm the predominance of the thiol form over the thione form [1]. In contrast, the AM1 method predicts the predominance of the 2-thione form over the 2-thiol form with a stability energy value of approximately 1 kcal mol⁻¹ [1]. This demonstrates that the position of the sulfur atom directly influences the tautomeric equilibrium, which in turn governs the compound's nucleophilicity and metal-coordinating ability.
| Evidence Dimension | Tautomeric stability energy difference (thione vs. thiol) |
|---|---|
| Target Compound Data | Thiol form predominates over thione form (PM3/MNDO methods) |
| Comparator Or Baseline | 2-thiol/2-thione system: AM1 predicts thione form predominates by approx. 1 kcal mol⁻¹ |
| Quantified Difference | Method-dependent reversal of predominant tautomer (thiol vs. thione) based on sulfur position |
| Conditions | Gas phase, semi-empirical calculations (AM1, PM3, MNDO) as reported in [1] |
Why This Matters
This difference predicts that pyrimidine-4-thiol will exhibit a distinct nucleophilic reactivity and metal-binding preference compared to the 2-thiol isomer, critical for designing selective ligands or synthetic intermediates.
- [1] Buda A, Syguła A. AM1, PM3 and MNDO study of the tautomeric equilibria of 2-, 4- or 5-hydroxypyrimidin derivatives and their azo- and thio- analogs. Journal of Molecular Structure: THEOCHEM, 1999, 458(3): 217-229. View Source
